molecular formula C12H11F3N4NaO6S+ B11823387 sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide

sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide

Cat. No.: B11823387
M. Wt: 419.29 g/mol
InChI Key: UOUXAYAIONPXDH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-, sodium salt (1:1) is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-carboxamide derivatives typically involves the cyclization of β-acylamidrazones. A common precursor used in the synthesis is ethyl β-N-Boc-oxalamidrazone . The cyclization process usually requires high temperatures, often exceeding 140°C, to achieve satisfactory yields . The reaction conditions must be carefully controlled to prevent the decomposition of labile β-acyl groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization techniques as those employed in laboratory settings. The scalability of the process depends on the availability of high-purity precursors and the ability to maintain stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-1-carboxamide derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-, sodium salt (1:1) is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H11F3N4NaO6S+

Molecular Weight

419.29 g/mol

IUPAC Name

sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);/q;+1

InChI Key

UOUXAYAIONPXDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+]

Origin of Product

United States

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